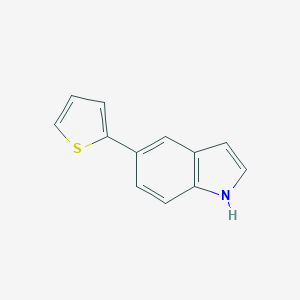

5-(thiophen-2-yl)-1H-indole

Descripción general

Descripción

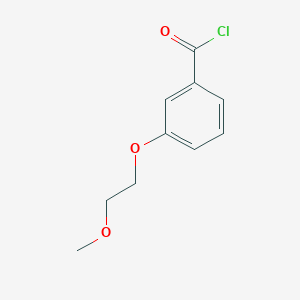

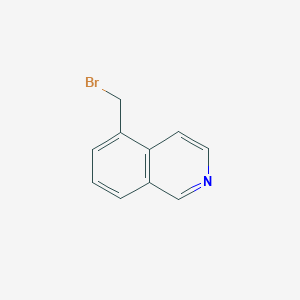

“5-(thiophen-2-yl)-1H-indole” is a compound that contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound also contains a thiophene group, which is a five-membered ring containing four carbon atoms and a sulfur atom .

Synthesis Analysis

The synthesis of thiophene derivatives, including “5-(thiophen-2-yl)-1H-indole”, often involves heterocyclization of various substrates . A common method for synthesizing thiophene derivatives is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis

The molecular structure of “5-(thiophen-2-yl)-1H-indole” and similar compounds can be obtained using a DFT-D3 (B3LYP (+D3)) approach in conjunction with the 6-311G (d,p) basis set . The 3D structure of this compound is strongly influenced by long-range interactions .Chemical Reactions Analysis

Thiophene and its derivatives, including “5-(thiophen-2-yl)-1H-indole”, undergo various chemical reactions. In most of its reactions, thiophene resembles benzene . Thiophenes undergo hydrogenolysis to form hydrocarbons and hydrogen sulfide .Aplicaciones Científicas De Investigación

1. Inhibitors of 5-Lipoxygenase

Thiopyrano[2,3,4-c,d]indoles, a class that includes variants of 5-(thiophen-2-yl)-1H-indole, have been identified as potent inhibitors of 5-lipoxygenase, a crucial enzyme in the inflammatory process. These compounds show significant inhibitory effects both in vitro and in vivo, suggesting potential applications in treating inflammatory diseases (Hutchinson et al., 1993).

2. Organic Light-Emitting Diodes (OLEDs)

Indole-linked triazine-dibenzothiophene/dibenzofuran based host materials, including derivatives of 5-(thiophen-2-yl)-1H-indole, have been synthesized and found effective in improving the performance of green and red phosphorescent OLED devices. These materials offer low on-set potentials and high efficiency, indicating their usefulness in advanced display and lighting technologies (Wang et al., 2020).

3. Organic Semiconductors

Thiophene derivatives end-functionalized with carbazoles and α-carbolines, related to 5-(thiophen-2-yl)-1H-indole, have been synthesized and characterized as organic semiconductors. They are particularly useful in organic thin-film transistors, with one derivative exhibiting high carrier mobility and current on/off ratio, making them suitable for electronic device applications (Han et al., 2015).

4. Electrooxidation Catalysts

Novel indole derivatives, including variants of 5-(thiophen-2-yl)-1H-indole, have been developed and studied for their electrochemical properties. They show promise as metal-free catalysts for fuel cells, particularly in the electrooxidation of glucose, indicating potential for environmentally friendly energy generation applications (Hamad et al., 2021).

5. Radical-Mediated Cyclization

Studies on sulfanyl radical mediated cyclization of aminyl radicals using 1-(2-aminopheny)pent-1-yne have led to the formation of indoles, including 5-(thiophen-2-yl)-1H-indole. This process is significant in synthetic chemistry, especially in the synthesis of complex molecules (Montevecchi & Navacchia, 1998).

6. Biological Activities of Thienoindole Analogs

Thiophene-fused heterocyclic organosulfur systems, like thieno[3,2-b]indole, exhibit a broad spectrum of biological activities, including antituberculosis, antitumor, antifungal, antibacterial, and receptor binding inhibition. They are also applied in material chemistry and chemical engineering, showing the versatility of 5-(thiophen-2-yl)-1H-indole related compounds (Pandey et al., 2022).

Propiedades

IUPAC Name |

5-thiophen-2-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NS/c1-2-12(14-7-1)10-3-4-11-9(8-10)5-6-13-11/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VISKSMAQBGNNNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC3=C(C=C2)NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70566325 | |

| Record name | 5-(Thiophen-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(thiophen-2-yl)-1H-indole | |

CAS RN |

144104-54-1 | |

| Record name | 5-(Thiophen-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furo[2,3-b]pyridine-2-methanamine](/img/structure/B115246.png)

![N-[(3R,4R,5S,6R)-4,5-dihydroxy-2-[(2S,3S,4S,5S,6R)-4-hydroxy-5-methoxy-6-(methoxymethyl)-2-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B115250.png)

![Methyl N-(6-carbamoylimidazo[1,2-b]pyridazin-2-yl)carbamate](/img/structure/B115268.png)